molecular formula C24H26FN5O2S B3018163 N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1116007-40-9

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B3018163
CAS RN: 1116007-40-9
M. Wt: 467.56
InChI Key: WEYWQXBAZZTSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Recent studies have synthesized novel derivatives related to the compound of interest, demonstrating significant anti-angiogenic and DNA cleavage activities. These activities are critical for anticancer therapy, as they can inhibit the formation of blood vessels in tumors (angiogenesis) and induce cancer cell death through DNA damage. The presence of specific electron-donating and withdrawing groups in these compounds has been found to influence their potency, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Enaminone Chemistry and Reduction Studies

Another area of research involves the chemistry of enaminones derived from cyclohexanone compounds. These studies are essential for understanding the synthesis pathways of various derivatives, including the compound . The reduction of enaminones has led to the synthesis of α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. Such research sheds light on the potential for developing new synthetic routes and derivatives with varied biological activities (S. Carlsson & S. Lawesson, 1982).

Hydrogen Bonding in Anticonvulsant Enaminones

Investigations into the crystal structures of anticonvulsant enaminones, which share structural features with the compound of interest, have revealed significant insights into their hydrogen bonding patterns. These patterns are crucial for understanding the compound's pharmacokinetic properties and its interaction with biological molecules. The study of such structures can inform the design of new derivatives with enhanced therapeutic efficacy (M. Kubicki et al., 2000).

Synthesis Under Microwave Irradiation

Research has also explored the synthesis of related tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. This method represents a more efficient and eco-friendly approach to synthesizing such compounds, potentially leading to the discovery of new therapeutic agents with improved synthesis yield and reduced environmental impact (A. A. Abdalha et al., 2011).

Metabolic Pathways in CML Patients

A study on the metabolism of flumatinib, a compound with structural similarities, in chronic myelogenous leukemia (CML) patients has identified several metabolites. Understanding the metabolic pathways of these compounds in humans is crucial for optimizing their therapeutic use and minimizing potential side effects. This research contributes to the development of more effective and safer anticancer drugs by elucidating the main metabolic pathways in humans (Aishen Gong et al., 2010).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-17-7-8-18(15-19(17)25)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWQXBAZZTSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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